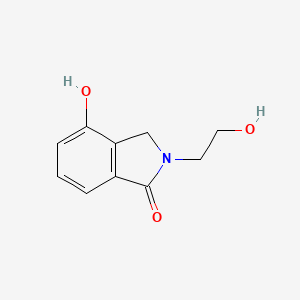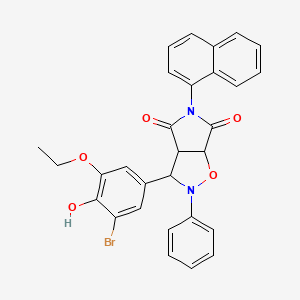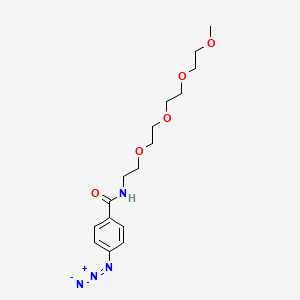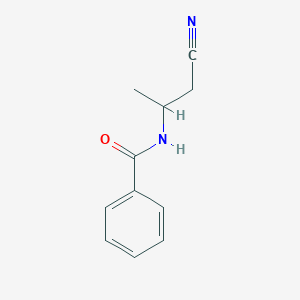
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O5. It is a derivative of cyclohexene and contains two ester groups and a ketone group. This compound is used in various organic synthesis processes and has applications in the production of natural products, pharmaceuticals, and other chemical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate typically involves the reaction of tetrahydrophthalic anhydride with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to reflux, and the ethanol is distilled off to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylic acid.
Reduction: Formation of diethyl 4-hydroxycyclohex-2-ene-1,2-dicarboxylate.
Substitution: Formation of various substituted esters and amides.
Aplicaciones Científicas De Investigación
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of natural products, including sterols and terpenoids.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The presence of the ketone and ester groups allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with one ester group and a methyl group.
4-oxocyclohex-2-ene-1-carboxylate: Contains a single carboxylate group and a ketone group.
4-oxocyclohex-2-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of ester groups.
Uniqueness
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is unique due to the presence of two ester groups and a ketone group, which allows it to undergo a variety of chemical reactions. Its versatility in organic synthesis and its applications in the production of natural products and pharmaceuticals make it a valuable compound in scientific research .
Propiedades
Número CAS |
920515-46-4 |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h7,9H,3-6H2,1-2H3 |
Clave InChI |
UHJQECXDHRKHMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(=O)C=C1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)



silane](/img/structure/B12628479.png)
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)



![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12628498.png)
![5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628499.png)
![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)

![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)
